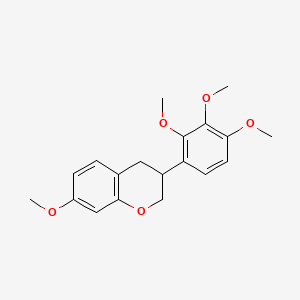
2H-1-Benzopyran, 3,4-dihydro-7-methoxy-3-(2,3,4-trimethoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3,4-Dihydro-7-methoxy-3-(2,3,4-trimethoxyphenyl)-2H-1-benzopyran” is a synthetic organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-Dihydro-7-methoxy-3-(2,3,4-trimethoxyphenyl)-2H-1-benzopyran” typically involves the condensation of appropriate phenolic and methoxy-substituted precursors under controlled conditions. Common reagents might include methoxybenzaldehyde and trimethoxyphenyl derivatives, with catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the methoxy or phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines.
Major Products
The major products would depend on the specific reactions and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
“3,4-Dihydro-7-methoxy-3-(2,3,4-trimethoxyphenyl)-2H-1-benzopyran” could have applications in various fields:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or chemical processes.
作用机制
The mechanism of action would depend on the specific biological or chemical context. Generally, benzopyrans can interact with various molecular targets, such as enzymes or receptors, influencing pathways related to inflammation, cell growth, or other physiological processes.
相似化合物的比较
Similar Compounds
- 7-Methoxy-2H-1-benzopyran-3-carboxaldehyde
- 3,4-Dihydro-2H-1-benzopyran-3-carboxylic acid
- 2,3,4-Trimethoxyphenyl derivatives
Uniqueness
“3,4-Dihydro-7-methoxy-3-(2,3,4-trimethoxyphenyl)-2H-1-benzopyran” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzopyrans.
属性
分子式 |
C19H22O5 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC 名称 |
7-methoxy-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C19H22O5/c1-20-14-6-5-12-9-13(11-24-17(12)10-14)15-7-8-16(21-2)19(23-4)18(15)22-3/h5-8,10,13H,9,11H2,1-4H3 |
InChI 键 |
AMLAGXGXHMFDOU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(CC(CO2)C3=C(C(=C(C=C3)OC)OC)OC)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


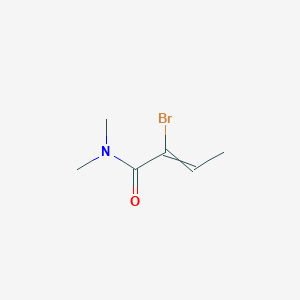

![9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B13811541.png)
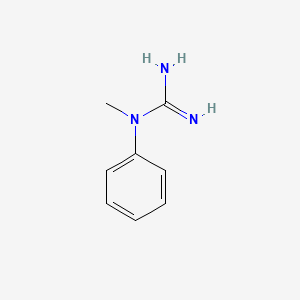
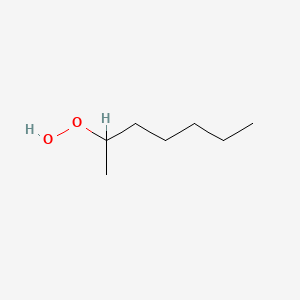
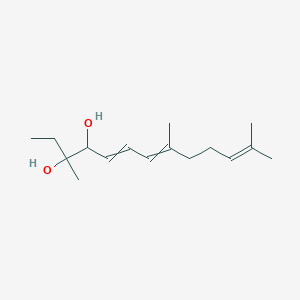
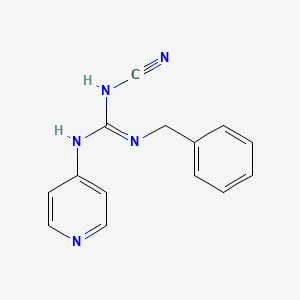
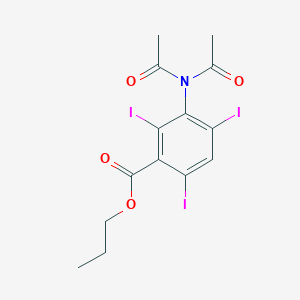

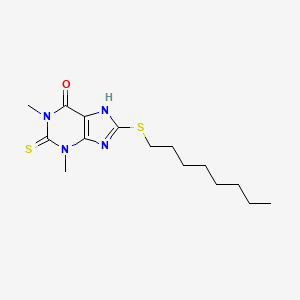

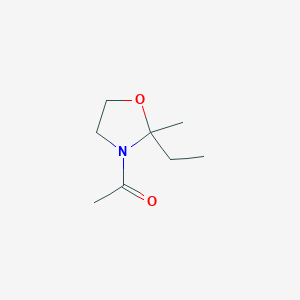
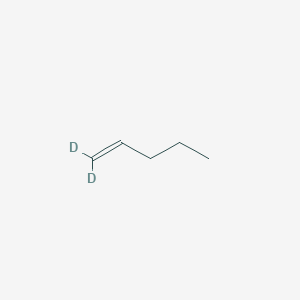
![5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13811598.png)
